molecular formula C43H58N4O7S2 B611067 Sulfo-Cyanine7 amine CAS No. 2236573-39-8

Sulfo-Cyanine7 amine

Cat. No. B611067
M. Wt: 807.08
InChI Key: KMPXHFWUNXBKET-UHFFFAOYSA-N
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Description

Sulfo-Cyanine7 amine is a water-soluble near-infrared dye . It is an amine-reactive succinimide ester . This fluorescent dye is especially useful for Near Infrared (NIR) imaging . It appears as a dark green powder .


Synthesis Analysis

The synthesis of Sulfo-Cyanine7 amine involves the reaction with electrophilic groups and enzymatical reactions involving transamination . It can be used for the derivatization of various targets .


Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine7 amine is C43H58N4O7S2 . It has a molecular weight of 807.07 . The structure of Sulfo-Cyanine7 amine is a sulfonated amino derivative of Cyanine7 NIR dye .


Chemical Reactions Analysis

Sulfo-Cyanine7 amine can be used for the derivatization of various targets by the reaction with electrophilic groups, and also by enzymatical reactions involving transamination .


Physical And Chemical Properties Analysis

Sulfo-Cyanine7 amine is a dark green powder . It has a molecular weight of 807.07 . It is very poorly soluble in water (0.50 mM = 40 mg/L), but good in DMF, DMSO . Its excitation/absorption maximum is at 750 nm, and its emission maximum is at 773 nm .

Scientific Research Applications

Copper-Catalyzed N-Cyanation

A study explored the copper-catalyzed N-cyanation of sulfoximines, highlighting the construction of the N-CN bond. This process, involving AIBN as a cyanide source, showcases a benign method for bond formation, with potential implications for sulfo-cyanine7 amine research (Teng et al., 2015).

N-Sulfonylimidates Synthesis

Research demonstrated that N-sulfonylimidates could be efficiently prepared through a three-component coupling involving sulfonyl azides, with implications for sulfo-cyanine7 amine applications. The study emphasized mild conditions and high selectivity, crucial for complex molecular structures (Yoo et al., 2006).

Anion Exchange Polymer Electrolytes

A study on guanidinium-functionalized polymer electrolytes, synthesized via activated fluorophnyl-amine reaction, highlights the relevance in anion exchange applications. This could provide insights into the stability and functionality of sulfo-cyanine7 amine in similar contexts (Kim et al., 2011).

α-Amino Nitriles Synthesis

Another study focused on the synthesis of α-amino nitriles using silica-bonded S-sulfonic acid as a catalyst, emphasizing the efficiency of this method in mild conditions. This research could be pertinent to the development of sulfo-cyanine7 amine derivatives (Niknam et al., 2010).

Sulfonated Prosthetic Group for Radiolabelling

A novel sulfonated prosthetic group, used for radiolabelling and imparting water solubility to biomolecules and cyanine fluorophores, was developed. This study demonstrates the feasibility of such approaches for sulfo-cyanine7 amine, enhancing its application in imaging and diagnostics (Priem et al., 2013).

Safety And Hazards

According to the Safety Data Sheet, Sulfo-Cyanine7 amine is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight . In case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought .

properties

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPXHFWUNXBKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cyanine7 amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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